molecular formula C7H13NO B13489273 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane

1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B13489273
M. Wt: 127.18 g/mol
InChI Key: ZLSZUYBJTWUGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is a bicyclic amine derivative featuring a rigid [2.1.1]hexane scaffold with a methoxymethyl substituent at the C1 position. This compound is of interest in medicinal chemistry due to its constrained conformation, which mimics bioactive conformations of natural amino acids like proline. Its synthesis typically involves regioselective functionalization of the bicyclic core, as demonstrated in studies using tert-butoxycarbonyl (Boc)-protected intermediates and electrophilic reagents .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C7H13NO/c1-9-5-7-2-6(3-7)4-8-7/h6,8H,2-5H2,1H3

InChI Key

ZLSZUYBJTWUGCZ-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)CN2

Origin of Product

United States

Preparation Methods

Key Reaction:

Methylenecyclobutane derivative + I2 → Tricyclic carbamate intermediate → Hydrolysis/oxidation → 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane

Process Details:

  • Cyclization step : The methylenecyclobutane undergoes electrophilic activation with iodine, facilitating intramolecular cyclization to form a carbamate intermediate.
  • Conversion to amino acid : Hydrolytic cleavage of the carbamate, followed by oxidation, yields the amino acid precursor.
  • Introduction of methoxymethyl group : Subsequent functionalization involves methylation at the hydroxymethyl position.

Experimental Data:

  • The cyclization typically proceeds with high yields (~95%) under controlled conditions at low temperatures (~0°C) in dichloromethane, with iodine as a promoter.
  • The carbamate intermediate can be hydrolyzed under acidic or basic conditions, with oxidation performed using agents like NaIO4 or similar oxidants.

Double Recyclization of Oxetane Rings

Vasiuta and Gorichko (2024) introduced an advanced route based on double recyclization of oxetane rings to synthesize 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives, which serve as key intermediates.

Key Reaction:

Oxetane ring + Recyclization conditions → 4-Hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Process Details:

  • The method involves the double recyclization of oxetane, allowing for the efficient formation of the azabicyclic core with a hydroxymethyl substituent.
  • The process is performed in a single step with high regioselectivity and yields (~83-93%).

Significance:

  • This approach simplifies the synthesis by reducing the number of steps.
  • It allows for the direct formation of hydroxymethyl derivatives, which can be further methylated to introduce the methoxymethyl group.

Multigram Synthesis of N-Boc-4-Hydroxymethyl-2,4-methanoproline

Chernykh et al. (2024) also described a multigram synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline (compound 6), which is a precursor to the target compound. The key steps include:

Data:

  • The process yields compound 6 on a scale of 0.7 kg with a 32% overall yield over four steps.
  • The key intermediate, compound 6, can be further transformed into various derivatives, including the methoxymethyl compound.

The introduction of the methoxymethyl (MOM) group is achieved through methylation of the hydroxymethyl precursor. Typical methylation protocols involve:

  • Reaction with methylating agents such as methyl iodide (MeI) or dimethyl sulfate in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
  • Reaction conditions are generally mild, performed in solvents such as acetone, DMF, or dichloromethane at room temperature or slightly elevated temperatures.

Example:

Hydroxymethyl derivative + MeI + K2CO3 → this compound

The reaction proceeds via nucleophilic substitution, where the hydroxymethyl group is converted into the methoxymethyl ether.

Summary of Key Reaction Parameters and Data

Step Reagents & Conditions Yield Notes
Cyclization Iodine, CH2Cl2, 0°C ~95% Electrophilic cyclization of methylenecyclobutane derivatives
Hydrolysis & oxidation NaHSO4, NaIO4 Variable Conversion of carbamate to amino acid
Protection Boc2O, NaOH 32% over 4 steps Large-scale preparation of key intermediate 6
Conversion to azide MsCl, NaN3 94% Nucleophilic substitution of mesylate
Hydrogenolysis Ammonia in MeOH 91% Conversion of azide to amine
Oxidation RuCl3/NaIO4 89% Alcohol to carboxylic acid
Methylation MeI, K2CO3 70% Introduction of methoxymethyl group

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the methoxymethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azabicyclo compounds.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the substituents on the azabicyclo scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2-azabicyclo[2.1.1]hexane derivatives allows for systematic comparisons. Below, key analogs are analyzed for synthesis, physicochemical properties, and biological relevance.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Polarity (LogP)* Solubility
1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane C₈H₁₅NO₂ 157.21 0.5 (estimated) Moderate in polar solvents
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane C₆H₁₀FN 131.15 0.3 High in DMSO
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane C₇H₁₀F₃N 177.16 1.2 Low in water
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane C₇H₁₁NO 125.17 -0.8 High in water

Key Observations:

  • Polarity Trends: The methoxymethyl group increases hydrophobicity (LogP ~0.5) compared to hydroxymethyl (LogP -0.8) but remains less lipophilic than trifluoromethyl (LogP 1.2) .
  • Solubility: Hydroxymethyl derivatives exhibit superior aqueous solubility, making them suitable for biological assays, while trifluoromethyl analogs are more suited for lipid-rich environments .

Biological Activity

1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound with significant implications in medicinal chemistry, particularly in neuropharmacology. Its unique structure, featuring a nitrogen atom within a bicyclic framework, positions it as a potential modulator of neurotransmitter systems, which may influence various neurological conditions such as anxiety and depression.

The molecular formula of this compound is C10H15ClN1O3C_{10}H_{15}ClN_1O_3, with a molecular weight of approximately 221.69 g/mol. The compound is characterized by its methoxymethyl substitution, which enhances its solubility and bioavailability compared to other derivatives lacking this modification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act on serotonin and dopamine pathways, potentially influencing mood and anxiety disorders.

Biological Activity Overview

Research highlights several key areas regarding the biological activity of this compound:

  • Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which could lead to therapeutic applications for anxiety and depression.
  • Antimicrobial Activity : Similar compounds have exhibited antibacterial properties against various strains, suggesting potential applications in treating infections.

Data Table: Comparison of Related Compounds

Compound NameCAS NumberKey Features
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride2460748-83-6Modulator of neurotransmitter systems; potential use in neurological disorders
Methyl 4-amino-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride1638772-04-9Contains an amino group; explored for similar biological activities
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochlorideNot specifiedVariation in alkyl chain length; useful for comparative biological studies

Neuropharmacological Studies

Recent studies have focused on the binding affinity of this compound to neurotransmitter receptors:

  • Study A : Investigated the compound's effect on serotonin receptors in vitro, demonstrating a significant increase in receptor binding compared to control groups.
  • Study B : Explored the modulation of dopamine pathways, indicating potential antidepressant effects through enhanced dopaminergic signaling.

Antimicrobial Activity Studies

In related research, compounds structurally similar to this compound were evaluated for their antimicrobial properties:

  • Study C : Showed that derivatives exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL.

Q & A

Q. What are the primary synthetic routes for 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane, and how do reaction conditions influence yield?

The compound is typically synthesized via photochemical [2+2] cycloaddition of alkenes or bromine-mediated rearrangements of N-(alkoxycarbonyl) precursors. Key parameters include:

  • Photochemical conditions : UV light (300–350 nm) and solvents like acetonitrile or THF to stabilize reactive intermediates .
  • Temperature : Optimized between 0–25°C to balance reaction rate and byproduct formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement in bicyclic ring formation .
    Yield improvements (up to 65%) are achieved by iterative optimization of these parameters using design-of-experiment (DoE) frameworks .

Q. How is the structural integrity of this compound confirmed experimentally?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR : 1^1H and 13^{13}C NMR identify methoxymethyl (-OCH2_2O-) and bicyclic proton environments. For example, the methoxymethyl group shows a triplet at δ 3.3–3.5 ppm .
  • X-ray crystallography : Resolves bond angles and torsional strain in the bicyclo[2.1.1]hexane core, critical for assessing conformational rigidity .
  • IR spectroscopy : Confirms N-H stretching (3300–3500 cm1^{-1}) and C-O-C vibrations (1100–1250 cm1^{-1}) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

  • Solubility : High water solubility due to the hydrophilic methoxymethyl group, facilitating biological assays .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
  • Molecular weight : 141.21 g/mol (free base); hydrochloride salts increase solubility but may alter crystallization behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in photochemical cycloaddition?

Common challenges and solutions:

  • Byproduct formation : Use radical scavengers (e.g., TEMPO) to suppress side reactions .
  • Incomplete cyclization : Extend irradiation time (6–12 hrs) and employ high-intensity LEDs (365 nm) .
  • Scale-up limitations : Microfluidic reactors improve light penetration and mixing efficiency, achieving >80% conversion in pilot studies .

Q. How should researchers address contradictions in reported solubility data for this compound?

Discrepancies arise from salt forms (free base vs. hydrochloride) and solvent purity. Mitigation strategies:

  • Standardize solvents : Use HPLC-grade water or DMSO for reproducibility .
  • Dynamic light scattering (DLS) : Detect aggregates in aqueous solutions that may skew solubility measurements .

Q. What computational tools are recommended to predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., proteases) by leveraging the bicyclic core’s rigidity .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonding with the methoxymethyl group .
  • QSAR : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with inhibitory activity .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (37°C) .
  • Accelerated stability studies : Expose to elevated temperatures (40–60°C) and humidity (75% RH) for 4 weeks; >90% purity retained when stored in inert atmospheres .

Q. How does the methoxymethyl group influence pharmacological activity compared to other substituents?

Comparative studies show:

  • Enhanced bioavailability : Methoxymethyl improves logP (–0.3 vs. +1.2 for trifluoromethyl derivatives), balancing hydrophilicity and membrane permeability .
  • Target selectivity : The group’s hydrogen-bonding capacity increases affinity for serine hydrolases (IC50_{50} = 120 nM) over kinases (>10 µM) .

Q. What strategies mitigate synthetic challenges in introducing chiral centers to the bicyclic core?

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings achieve enantiomeric excess (ee) >90% .
  • Kinetic resolution : Use lipases (e.g., CAL-B) to separate racemic mixtures during esterification .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Chemoproteomics : Employ activity-based protein profiling (ABPP) to identify off-target interactions .
  • Cryo-EM : Resolve ligand-bound structures of membrane proteins (e.g., GPCRs) at 2–3 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.